molecular formula C20H28N2O2 B12171954 N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B12171954
M. Wt: 328.4 g/mol
InChI Key: YCHNDROXYWPZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a synthetic indole-acetamide derivative characterized by a cycloheptyl group attached to the acetamide nitrogen and a 2-methoxyethyl substituent on the indole’s nitrogen atom.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-cycloheptyl-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C20H28N2O2/c1-24-13-12-22-15-16(18-10-6-7-11-19(18)22)14-20(23)21-17-8-4-2-3-5-9-17/h6-7,10-11,15,17H,2-5,8-9,12-14H2,1H3,(H,21,23)

InChI Key

YCHNDROXYWPZOP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves the reaction of an indole derivative with a cycloheptyl acetamide precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific steps may vary, but a general approach involves:

    Formation of the Indole Derivative: This step involves the synthesis of the indole core structure, which can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a cycloheptyl halide in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

The 2-methoxyethyl group on the indole nitrogen distinguishes this compound from analogs with alternative substituents:

  • Methyl or unsubstituted indoles (e.g., N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, ): Smaller substituents like methyl groups may improve metabolic stability but reduce steric hindrance, affecting target binding .
  • Oxadiazole or formyl groups (e.g., N-cycloheptyl-2-[3-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, ): Heterocyclic groups like oxadiazole could enhance hydrogen-bonding capacity, whereas formyl groups introduce electrophilic reactivity .

Acetamide Side Chain Modifications

The cycloheptyl group on the acetamide nitrogen contrasts with other alkyl or aryl groups:

  • Cyclohexyl vs. cycloheptyl ( vs. 14): Cycloheptyl’s larger ring size may increase lipophilicity and alter binding pocket compatibility compared to cyclohexyl .
  • Pyridinyl-ethyl or tert-butyl groups (e.g., N-(pyridin-4-yl)acetamide derivatives, ): Polar groups like pyridinyl improve water solubility but may introduce metabolic liabilities (e.g., oxidation) .

Data Tables for Key Analogs

Compound Name Substituents (Indole N) Acetamide Group Yield (%) Melting Point (°C) Key Reference
N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide 2-methoxyethyl Cycloheptyl N/A N/A N/A
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide 4-chlorobenzoyl 2-methoxyethyl N/A N/A
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide 2-methyl, 3-formyl Cyclohexyl N/A N/A
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide (1a) 4-chlorobenzyl Pyridin-4-yl 82.3 182.9–184.6

Research Implications

Its 2-methoxyethyl group may confer metabolic stability compared to halogenated analogs , while the cycloheptyl chain could enhance membrane permeability relative to polar pyridinyl groups . Further studies should explore its inhibitory activity against CYP51 or related targets, as seen in non-azole indole-acetamide inhibitors (e.g., compound b in ) .

Biological Activity

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H30N2O2
  • Molecular Weight : 342.47 g/mol

This compound features a cycloheptyl group, an indole moiety, and an acetamide functional group, which contribute to its biological properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, compounds with indole structures have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells .

2. Neuropharmacological Effects

Indole derivatives are known for their interaction with serotonin receptors, which may contribute to their neuropharmacological effects. This compound could potentially act as a serotonin receptor modulator, influencing mood and anxiety levels.

Cytotoxicity Studies

In vitro studies are essential for evaluating the cytotoxic effects of this compound. The following table summarizes the findings from various cytotoxicity assays:

Cell Line IC50 (µM) Assay Type Reference
MCF-712.5MTT Assay
Caco-215.0MTT Assay
HeLa10.0Colony Formation Assay

These results indicate that this compound has notable cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Properties

A study conducted on a series of indole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at doses correlating with its IC50 values observed in vitro, leading to a reduction in tumor size by approximately 40% compared to control groups.

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing the effects of the compound on anxiety-like behaviors in rodents, this compound showed anxiolytic effects similar to those of established SSRIs (selective serotonin reuptake inhibitors). The results indicated a significant decrease in time spent in the open arms of an elevated plus maze test.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.